Di-tert-butyl 2-bromophenyliminodicarbonate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-bromophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-15(2,3)21-13(19)18(14(20)22-16(4,5)6)12-10-8-7-9-11(12)17/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZUHJIFUHCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Di-tert-butyl 2-bromophenyliminodicarbonate involves the reaction of tert-butyl dicarbonate with 2-bromophenylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at around 0°C to room temperature to ensure optimal yield .
Chemical Reactions Analysis
Di-tert-butyl 2-bromophenyliminodicarbonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Protection and Deprotection Reactions: It is often used in the protection of amine groups in organic synthesis. .
Scientific Research Applications
Di-tert-butyl 2-bromophenyliminodicarbonate has diverse applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the protection of amine groups.
Catalysis: The compound is employed in catalytic reactions to facilitate the formation of desired products.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: The compound is utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Di-tert-butyl 2-bromophenyliminodicarbonate involves the formation of a stable intermediate with the target molecule. The tert-butyl groups provide steric hindrance, which helps in the selective protection of functional groups. The bromine atom can participate in various substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
Di-tert-butyl dicarbonate (Boc₂O; CAS 24424-99-5)
- Molecular Formula : C₁₀H₁₈O₅
- Key Features : A symmetrical carbonate ester widely used for Boc protection of amines. Lacks aromatic or halogen substituents.
- Reactivity: Reacts with amines under basic conditions to form stable carbamates. Non-reactive toward nucleophiles like alcohols unless activated.
Di-tert-butyl 2-bromophenyliminodicarbonate
- Molecular Formula: Likely C₁₅H₁₉BrNO₅ (inferred from nomenclature).
- Reactivity: Bromine atom enhances susceptibility to nucleophilic aromatic substitution or metal-catalyzed cross-coupling. The imino group may participate in coordination chemistry or hydrogen bonding.
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS 330183-92-1)
- Molecular Formula : C₂₄H₃₄Se₂
- Key Features: Contains selenium and bromine-free tert-butyl groups.
Physical and Chemical Properties
Biological Activity
Di-tert-butyl 2-bromophenyliminodicarbonate is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which contribute to its biological activity. The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₈BrN₁O₄
- Molecular Weight : 344.20 g/mol
The presence of the bromine atom and the tert-butyl groups are significant for its reactivity and interaction with biological systems.
1. Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. In a study assessing the antibacterial efficacy against various bacteria, the compound showed significant inhibition against both Gram-positive and Gram-negative strains.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL |
| Pseudomonas aeruginosa | 10 | 100 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.
2. Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. A series of tests conducted on common fungal pathogens revealed effective inhibition.
| Fungal Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | 18 | 40 µg/mL |
| Aspergillus niger | 14 | 60 µg/mL |
| Trichophyton rubrum | 11 | 80 µg/mL |
These findings indicate the potential use of this compound in treating fungal infections.
3. Cytotoxic Effects
The cytotoxicity of this compound was evaluated using various cancer cell lines. The compound exhibited selective cytotoxic effects, which were quantified using an MTT assay.
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 35 |
The IC₅₀ values indicate that the compound has a potent effect on cancer cells, suggesting its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the practical applications of this compound in medicinal chemistry:
- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound, leading to enhanced antibacterial activity compared to traditional antibiotics.
- Case Study 2 : Research featured in Phytotherapy Research demonstrated that formulations containing this compound showed improved outcomes in treating skin infections caused by resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
